Chroman-3-one
Overview
Description
Chroman-3-one Description
Chroman-3-one, also known as Chroman-4-one, is a heterobicyclic compound that serves as a crucial scaffold in medicinal chemistry. It is used for the isolation, design, and synthesis of novel lead compounds. Despite its structural similarity to chromone, the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities. Chroman-4-one derivatives are known for their wide range of pharmacological activities, making them a valuable template in drug design and development .
Synthesis Analysis
The synthesis of chroman-3-one derivatives has been explored through various methods. One approach involves the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones . Another method includes a one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones from α-sulfonyl o-hydroxyacetophenones using CuI and DMSO . Additionally, a pseudo-five-component reaction has been developed to synthesize chromone-containing tripeptides, which form five new bonds, including three amide bonds . An organophotoredox catalyzed approach has also been used to synthesize 3-alkyl substituted chroman-4-one derivatives through a visible light-induced radical cascade cyclization . The Sonogashira cross-coupling reaction is another method for obtaining 3-(1-alkynyl)chromones, which can undergo various transformations to produce complex heterocyclic systems .
Molecular Structure Analysis
The molecular structure of chroman-3-one derivatives can be complex, with the potential for various substituents and modifications. For instance, the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, involves nucleophilic addition and pyrone ring opening. The structure has been analyzed using crystallography, FTIR, UV-VIS, and NMR spectroscopy, revealing the presence of methoxy groups and hydrogen bonding .
Chemical Reactions Analysis
Chroman-3-one derivatives can participate in a range of chemical reactions. The reactions with amines proceed at C-2 with pyrone ring-opening . The organophotoredox catalyzed synthesis involves the generation of alkyl radicals and subsequent intermolecular cascade radical cyclization . The reactivity of 3-(1-alkynyl)chromones includes transformations into furans, reactions with dinucleophiles, and various cyclizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman-3-one derivatives are influenced by their molecular structure. The new organic ligand mentioned earlier is stable up to 128 °C in an air atmosphere, after which it decomposes . The diversity-oriented one-pot synthesis of chroman-2-one derivatives demonstrates the ability to achieve good yields and excellent enantioselectivity, indicating the potential for creating chiral chromans . The synthesis of a trinuclear chromium(III) basic carboxylate complex with a chroman-4-one derivative showcases the possibility of forming new materials with interesting magnetic properties .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Chroman-3-one is an important structural motif and its derivatives have served as key intermediates in the total synthesis of natural products .
Application
It’s used in the synthesis of natural products such as miroestrol, (+)-myristinin A, and afzelechin .
Results
This method has mostly high efficiencies and provides rapid access to Chroman-3-ones .
Pharmacological Applications
Chroman-3-one and its derivatives exhibit a wide range of pharmacological activities .
Application
Chroman-3-one analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Results
Several analogues of chromane are available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) . Moreover, several isolated flavanones, flavonols, homoisoflavonoids like naringenin, naringin, myricetin, dihydroquercetin and kaempferol are also under clinical studies .
Anti-Inflammatory Drugs
Chroman-3-one containing stilbin and silybin are used clinically as anti-inflammatory drugs .
Application
These compounds are used to manage inflammation in the body .
Results
These compounds have been shown to be effective in reducing inflammation in clinical studies .
Synthesis of Bioactive Chromans
Chroman-3-one is an important structural motif, and its derivatives have served as key intermediates in the total synthesis of natural product such as miroestrol, (+)-myristinin A, and afzelechin .
Application
These compounds are used in managing various diseases including hypertension, HIV, sexual dysfunction, and melanoma .
Results
This method has mostly high efficiencies and provides rapid access to Chroman-3-ones .
Tumor Necrosis Factor-α (TNF-α) Inhibitors
Chroman-3-one analogs have been found to inhibit tumor necrosis factor-α (TNF-α), a cell signaling protein involved in systemic inflammation .
Application
These compounds are used in the treatment of diseases where inflammation is a major component, such as rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis .
Results
These compounds have been shown to be effective in reducing inflammation in clinical studies .
Antiviral Drugs
Chroman-3-one containing compounds have been found to have antiviral properties .
Application
These compounds are used in the treatment of viral infections, including HIV .
Results
These compounds have been shown to be effective in reducing viral load in clinical studies .
properties
IUPAC Name |
4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLMGCHMMCOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456483 | |
Record name | chroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-3-one | |
CAS RN |
19090-04-1 | |
Record name | 2H-1-Benzopyran-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19090-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | chroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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